REACTION_SMILES
|
[CH3:1][C:2]([O:3][C:5]([CH3:6])=[O:7])=[O:4].[CH:18]([Cl:19])([Cl:20])[Cl:21].[OH2:17].[c:8]1([CH:14]([CH3:15])[NH2:16])[cH:9][cH:10][cH:11][cH:12][cH:13]1>>[C:5]([CH3:6])(=[O:7])[NH:16][CH:14]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[CH3:15]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(=O)OC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NC(C)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][C:2]([O:3][C:5]([CH3:6])=[O:7])=[O:4].[CH:18]([Cl:19])([Cl:20])[Cl:21].[OH2:17].[c:8]1([CH:14]([CH3:15])[NH2:16])[cH:9][cH:10][cH:11][cH:12][cH:13]1>>[C:5]([CH3:6])(=[O:7])[NH:16][CH:14]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[CH3:15]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NC(C)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][C:2]([O:3][C:5]([CH3:6])=[O:7])=[O:4].[CH:18]([Cl:19])([Cl:20])[Cl:21].[OH2:17].[c:8]1([CH:14]([CH3:15])[NH2:16])[cH:9][cH:10][cH:11][cH:12][cH:13]1>>[C:5]([CH3:6])(=[O:7])[NH:16][CH:14]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[CH3:15]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NC(C)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |